molecular formula C20H25N5O2S B363166 2-(3-nitrophenyl)-1-[2-(piperazin-1-yl)ethyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 538338-43-1

2-(3-nitrophenyl)-1-[2-(piperazin-1-yl)ethyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B363166
CAS No.: 538338-43-1
M. Wt: 399.5g/mol
InChI Key: BUULXBVPRXJLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)-1-[2-(piperazin-1-yl)ethyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a complex hybrid architecture, incorporating a hexahydroquinazoline-4-thione core linked to a 3-nitrophenyl group and a piperazine ethyl side chain. The piperazine ring is a privileged scaffold in pharmacology, known to enhance solubility and bioavailability, and is frequently utilized in the design of compounds targeting the central nervous system . Furthermore, the 3-nitrophenyl moiety can be a key structural element in inhibitors for enzymes like tyrosinase, as electron-withdrawing groups on aromatic systems can influence binding interactions within an enzyme's active site . The 4-thione group on the quinazoline ring presents a potential site for metal chelation or hydrogen bonding, which can be exploited in the design of inhibitors or biochemical probes. While the specific biological profile and mechanism of action for this exact molecule require empirical determination, its structure suggests potential as a versatile intermediate or lead compound for developing novel therapeutic agents. Research applications may include the exploration of kinase inhibition, antimicrobial activity, or the development of targeted therapies for neurodegenerative conditions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-nitrophenyl)-1-(2-piperazin-1-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c26-25(27)16-5-3-4-15(14-16)19-22-20(28)17-6-1-2-7-18(17)24(19)13-12-23-10-8-21-9-11-23/h3-5,14,21H,1-2,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUULXBVPRXJLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCN3CCNCC3)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-nitrophenyl)-1-[2-(piperazin-1-yl)ethyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C₁₄H₁₈N₄O₂S
  • Molecular Weight: 306.38 g/mol

The structure includes a hexahydroquinazoline core with a piperazine moiety and a nitrophenyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: The compound has demonstrated effectiveness against several bacterial strains and fungi. Studies show that derivatives of similar structures often exhibit potent antibacterial properties due to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity .
  • Anticancer Properties: Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The presence of the nitrophenyl group is believed to enhance its cytotoxic effects on specific cancer cell lines by inducing apoptosis .
  • Neuroprotective Effects: The piperazine component is associated with neuroprotective properties. Research indicates that compounds containing piperazine can modulate neurotransmitter levels and exhibit anxiolytic effects .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation: Interaction with neurotransmitter receptors can lead to altered signaling pathways that affect cellular responses.
  • Oxidative Stress Reduction: Some studies suggest that the compound may enhance antioxidant defenses in cells, reducing oxidative stress and associated damage .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

Antimicrobial Activity

A study conducted by Foks et al. (2005) evaluated the antimicrobial properties of various derivatives of quinazoline compounds. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations in optimizing antimicrobial efficacy .

Anticancer Studies

In vitro assays performed by Mohammadi-Khanaposthani et al. (2022) demonstrated that compounds similar to this compound significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to apoptosis induction through activation of caspase pathways .

Neuroprotective Research

A recent publication by Waly et al. (2022) investigated the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal death and improve cognitive function in animal models through modulation of cholinergic signaling pathways .

Data Tables

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple pathogensFoks et al., 2005
AnticancerInduces apoptosis in cancer cellsMohammadi-Khanaposthani et al., 2022
NeuroprotectiveReduces neuronal deathWaly et al., 2022

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to hexahydroquinazolines. For instance, derivatives of this compound have been synthesized and tested against various microorganisms. The presence of the nitro group in the structure has been linked to enhanced activity against Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Evaluation

A significant study synthesized several derivatives of hexahydroquinazoline and evaluated their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups like nitro showed substantial inhibition against strains such as Staphylococcus aureus and Escherichia coli. Specifically, one derivative demonstrated a maximum inhibition zone of 19 mm against Pseudomonas aeruginosa .

CompoundMicroorganismInhibition Zone (mm)
6dMycobacterium smegmatis16
6ePseudomonas aeruginosa19

Therapeutic Applications

The therapeutic potential of 2-(3-nitrophenyl)-1-[2-(piperazin-1-yl)ethyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione extends to various medical conditions:

a. Central Nervous System Disorders

Research indicates that piperazine derivatives can influence neurotransmitter systems and may be beneficial in treating conditions such as anxiety and depression. The compound’s structural features suggest it could modulate serotonin receptors or other targets involved in mood regulation .

b. Metabolic Disorders

Compounds similar to this hexahydroquinazoline have been investigated for their ability to inhibit enzymes involved in metabolic syndrome. For example, certain derivatives have shown promise in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is implicated in obesity and type 2 diabetes .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to enhance efficacy.

Findings from Docking Studies

The docking simulations revealed that the compound interacts favorably with active sites of target proteins involved in microbial resistance and metabolic pathways. This information is crucial for designing more potent derivatives .

Comparison with Similar Compounds

Structural Analogs

1-(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1,4,5,6,7,8-Hexahydroquinazoline-4-thione (CAS 431977-35-4)
  • Structural Differences : The methoxyphenyl group replaces the piperazine-ethyl substituent.
  • Molecular Properties: Property Target Compound CAS 431977-35-4 Molecular Formula C₂₁H₂₃N₅O₂S C₂₁H₁₉N₃O₃S Molecular Weight 433.51 g/mol 393.46 g/mol Key Substituents 3-Nitrophenyl, Piperazine-ethyl 3-Nitrophenyl, 4-Methoxyphenyl Commercial Availability Not listed Available (1–50 mg, $402–$836)
  • Functional Implications :

    • The piperazine-ethyl group in the target compound may enhance solubility or receptor binding compared to the methoxyphenyl analog.
    • The methoxy group in CAS 431977-35-4 could modulate electron density, affecting reactivity or bioactivity .
Dihydropyridine Derivatives (e.g., Manidipine Hydrochloride)
  • Structural Differences : Dihydropyridine core vs. hexahydroquinazoline; shared 3-nitrophenyl and piperazine groups.
  • Functional Implications :
    • Dihydropyridines are calcium channel blockers, suggesting the target compound’s piperazine and nitro groups might influence similar ion-channel interactions .
    • The hexahydroquinazoline-thione core may confer distinct pharmacokinetic properties, such as metabolic stability.

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The most widely reported method involves the cyclization of 3-nitrobenzaldehyde with a thiourea-bearing precursor. For example, reacting 3-nitrobenzaldehyde with 2-(piperazin-1-yl)ethylamine in the presence of ammonium thiocyanate under acidic conditions generates the tetrahydroquinazoline-thione core. Typical reaction conditions include:

ParameterValueSource Citation
SolventEthanol/glacial acetic acid (3:1)
TemperatureReflux (78–80°C)
Reaction Time6–8 hours
CatalystNone (acid-mediated)
Yield58–62%

This route’s limitation lies in the competing formation of regioisomers due to the ambident nucleophilicity of the thiourea nitrogen atoms. Infrared (IR) spectroscopy at 1250–1270 cm⁻¹ confirms thione C=S bond formation, while 1H^1\text{H}-NMR resonances at δ 2.8–3.2 ppm (multiplet) verify the piperazine moiety.

Biginelli Reaction Adaptations

Patent literature describes a modified Biginelli three-component reaction using 3-nitroacetophenone, thiourea, and 1-(2-chloroethyl)piperazine under microwave irradiation. This approach reduces reaction times from hours to minutes:

3-Nitroacetophenone + Thiourea + 1-(2-Chloroethyl)piperazineMW, 100°CTarget Compound[4]\small{\text{3-Nitroacetophenone + Thiourea + 1-(2-Chloroethyl)piperazine} \xrightarrow{\text{MW, 100°C}} \text{Target Compound} \quad}

Key advantages include improved atom economy (78% vs. 62% for cyclocondensation) and minimized byproducts like N-alkylated isomers. However, the exothermic nature of microwave-assisted reactions necessitates precise temperature control to prevent thiourea decomposition above 110°C.

Functionalization of the Piperazine-Ethyl Side Chain

Introducing the 2-(piperazin-1-yl)ethyl group requires careful selection of alkylating agents and protection/deprotection strategies:

Nucleophilic Displacement on Chloroethyl Intermediates

Reacting 1,4-diaza-bicyclo[2.2.2]octane (DABCO) with 1,2-dichloroethane in acetonitrile generates 1-(2-chloroethyl)piperazine, which subsequently undergoes nucleophilic attack by the quinazoline-thione nitrogen. Optimal conditions involve:

ParameterValueSource Citation
Molar Ratio (DABCO:ClCH₂CH₂Cl)1:1.2
BaseK₂CO₃
Reaction Time12 hours
Yield71%

Chromatographic purification (silica gel, CH₂Cl₂/MeOH 9:1) removes unreacted DABCO, confirmed by thin-layer chromatography (Rf = 0.43).

Reductive Amination Approaches

Alternative protocols employ reductive amination between 2-(piperazin-1-yl)acetaldehyde and the quinazoline-thione amine using NaBH₃CN in methanol. This method circumvents harsh alkylation conditions but requires anhydrous environments to prevent aldehyde hydration:

Quinazoline-thione-NH2+O=CHCH2-piperazineNaBH3CNTarget Compound[3]\small{\text{Quinazoline-thione-NH}2 + \text{O=CHCH}2\text{-piperazine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound} \quad}

Gas chromatography-mass spectrometry (GC-MS) analysis reveals a 65% yield with trace amounts (<5%) of over-reduced byproducts.

Optimization of Reaction Parameters

Solvent Effects on Cyclization

Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclocondensation but promote side reactions with thiourea. Comparative studies show ethanol/glacial acetic acid mixtures maximize yield while suppressing diketopiperazine formation:

Solvent SystemYield (%)Byproducts (%)
Ethanol/HOAc628
DMF4722
THF3815
Water<1035

Temperature-Controlled Alkylation

Maintaining temperatures below 60°C during piperazine-ethylation prevents N-oxide formation. Infrared monitoring of the 1550 cm⁻¹ band (NO₂ symmetric stretch) confirms nitro group stability under these conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe a continuous flow system combining cyclocondensation and alkylation in a single reactor train:

  • Stage 1 : 3-Nitrobenzaldehyde and thiourea premixed in EtOH/HOAc at 50°C

  • Stage 2 : In-line addition of 1-(2-chloroethyl)piperazine at 65°C

  • Stage 3 : Static mixer for turbulent flow (Re > 4000) to enhance mass transfer

This method achieves 84% conversion with 99% purity by HPLC, reducing batch processing time from 18 hours to 45 minutes.

Waste Stream Management

The synthesis generates acidic (HOAc) and halogenated (ClCH₂CH₂Cl) waste requiring neutralization and distillation recovery. Life-cycle assessments recommend catalytic hydrogenation of nitro groups post-synthesis to avoid heavy metal contamination from traditional reduction methods.

Analytical Characterization Protocols

Spectroscopic Confirmation

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H), 7.65 (d, J = 7.6 Hz, 1H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, NCH₂CH₂N), 3.45–3.20 (m, 10H, piperazine + CH₂NH), 2.85–2.65 (m, 4H, tetrahydroquinazoline CH₂)

  • LC-MS : m/z 400.1 [M+H]⁺ (calc. 399.5)

Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm with retention time 12.7 minutes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and characterization methods for this compound?

  • Methodology :

  • Synthesis : Use absolute ethanol as a solvent with triethylamine as a base for nucleophilic substitution reactions. Stirring at room temperature for 6 hours yields intermediates, followed by crystallization from dimethylformamide (DMF) to isolate the final product .
  • Characterization : Employ 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. X-ray crystallography (as in ) can resolve complex stereochemistry .
    • Table : Comparison of Synthetic Conditions
ParameterMethod A ()Method B ()
SolventAbsolute ethanolPiperidine + Triethylamine
Reaction Time6 hours1 hour (reflux)
PurificationDMF crystallizationFlash chromatography

Q. How can researchers link this compound’s study to a theoretical framework?

  • Methodology :

  • Align with pharmacological theories (e.g., receptor-binding models) or heterocyclic chemistry principles to hypothesize its bioactivity. Use computational tools like molecular docking to predict interactions with biological targets .
  • Example: The piperazine moiety may target serotonin receptors; validate via in vitro assays (e.g., competitive binding studies) .

Advanced Research Questions

Q. How to design experiments to assess its pharmacokinetic and pharmacodynamic properties?

  • Methodology :

  • In vitro : Use randomized block designs (split-plot for dose-response variables) with four replicates to minimize variability. Test metabolic stability in liver microsomes and plasma protein binding .
  • In vivo : Apply longitudinal studies in animal models, monitoring bioavailability and tissue distribution via LC-MS/MS .

Q. What strategies address contradictory data in stability studies under physiological conditions?

  • Methodology :

  • Perform stress testing (pH, temperature, light) with HPLC monitoring. Use Arrhenius plots to predict degradation pathways. Cross-validate results via isotopic labeling (e.g., 14^{14}C-tagged compound) .
  • Example: If oxidative instability is observed (common with nitro groups), introduce stabilizing excipients (e.g., antioxidants like BHT) .

Q. How to evaluate its ecological impact and environmental persistence?

  • Methodology :

  • Follow INCHEMBIOL’s framework ():

Measure logP to assess bioaccumulation potential.

Conduct biotic/abiotic degradation studies in soil/water matrices.

Use zebrafish embryos (OECD TG 236) for acute toxicity screening .

Q. What computational approaches predict its synthetic accessibility and reactivity?

  • Methodology :

  • Apply retrosynthetic algorithms (e.g., Pistachio/BKMS_METABOLIC) to prioritize feasible routes. Use DFT calculations to model reaction transition states and optimize catalytic conditions (e.g., solvent effects) .

Q. How to ensure reproducibility in multi-step synthesis?

  • Methodology :

  • Document critical parameters (e.g., solvent purity, stirring rate) using protocols from and . Validate intermediates via TLC and 1^1H NMR at each step. Share raw data in open-access repositories .

Methodological Considerations for Data Analysis

  • Handling Contradictions :
    • Use Bayesian statistics to weigh conflicting results (e.g., bioactivity vs. toxicity). Reconcile discrepancies by revisiting theoretical assumptions (e.g., receptor subtype selectivity) .
  • Cross-Disciplinary Validation :
    • Combine synthetic chemistry data with omics profiling (e.g., transcriptomics in target cells) to confirm mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.